molecular formula C10H13NO B13318975 2-Cyclobutoxyaniline

2-Cyclobutoxyaniline

Cat. No.: B13318975
M. Wt: 163.22 g/mol
InChI Key: QQFRUNUOFPZHSQ-UHFFFAOYSA-N
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Description

2-Cyclobutoxyaniline, also known as 2-cyclobutoxy-phenylamine, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound features a cyclobutoxy group attached to an aniline moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxyaniline typically involves the reaction of cyclobutanol with aniline in the presence of a suitable catalyst. One common method is the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This reaction provides a promising tool for the synthesis of donor-acceptor cyclobutane derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into cyclobutylamines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the cyclobutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for nucleophilic substitution often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclobutylamines .

Scientific Research Applications

2-Cyclobutoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutoxy-phenylamine
  • Cyclobutylamine
  • Cyclobutanol

Uniqueness

2-Cyclobutoxyaniline stands out due to its unique cyclobutoxy group attached to an aniline moiety. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclobutyloxyaniline

InChI

InChI=1S/C10H13NO/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5,11H2

InChI Key

QQFRUNUOFPZHSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2N

Origin of Product

United States

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